[4-(Hydroxymethyl)oxan-4-yl]methanol
Overview
Description
“[4-(Hydroxymethyl)oxan-4-yl]methanol” is a chemical compound with the molecular formula C7H14O3 . It has a CAS number of 89975-77-9 . It is a solid substance with a light brown color .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 146.09400 .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a light brown color . Its molecular weight is 146.18400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not provided in the search results .Scientific Research Applications
Substance Properties and Basic Applications
Methanol is a fundamental raw material in chemical synthesis, acting as a solvent for inorganic salts due to its polarity. Its flammability and toxicity necessitate strict handling guidelines, underscoring the importance of safety in its applications (Offermanns et al., 2014).
Catalytic C-C Coupling
A novel application in fine chemical synthesis involves the iridium-catalyzed C-C coupling of methanol with allenes, demonstrating methanol's role as a one-carbon building block. This process introduces a method for hydrohydroxymethylation, producing higher alcohols with quaternary carbon centers without stoichiometric by-products (Moran et al., 2011).
Methanol as a C1 Source
Methanol serves as a cost-effective reagent and sustainable feedstock for synthesizing value-added chemicals. Its utilization as a C1 source for carbon-carbon, carbon-nitrogen, and carbon-oxygen bond formation is crucial in organic synthesis and drug discovery, highlighting the synthesis of C-, N-, and O-methylated products (Natte et al., 2017).
Oxidative Cyclization-Methoxycarbonylation
Methanol participates in the oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols, yielding 2E-[(methoxycarbonyl)methylene]tetrahydrofurans. This demonstrates its role in synthesizing complex organic molecules, offering pathways to valuable intermediates for pharmaceuticals and agrochemicals (Gabriele et al., 2000).
Methanol in Biomass Conversion
Methanol is instrumental in the biomass conversion process, particularly in the reductive amination of 5-(Hydroxymethyl)furfural (HMF) to produce furan-based renewable building blocks. This application highlights the role of methanol in the green chemistry domain, facilitating the production of biobased chemicals with minimal environmental impact (Cukalovic & Stevens, 2010).
Safety and Hazards
“[4-(Hydroxymethyl)oxan-4-yl]methanol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .
Properties
IUPAC Name |
[4-(hydroxymethyl)oxan-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-5-7(6-9)1-3-10-4-2-7/h8-9H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSPVEFJJKKISK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600661 | |
Record name | (Oxane-4,4-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89975-77-9 | |
Record name | (Oxane-4,4-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(hydroxymethyl)oxan-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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